molecular formula H2NiO2P+3 B12648789 Nickel bisphosphinate CAS No. 36026-88-7

Nickel bisphosphinate

Cat. No.: B12648789
CAS No.: 36026-88-7
M. Wt: 123.682 g/mol
InChI Key: DKKVTRIEERZRKR-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel bisphosphinate can be synthesized through various methods. One common approach involves the reaction of nickel chloride with sodium bisphosphinate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution and purified by filtration and washing .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Nickel bisphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which nickel bisphosphinate exerts its effects involves its ability to coordinate with various ligands and form stable complexes. These complexes can interact with molecular targets, such as enzymes or cellular receptors, leading to specific biological or chemical outcomes. The bisphosphinate ligands play a crucial role in stabilizing the nickel center and enhancing its reactivity .

Comparison with Similar Compounds

Nickel bisphosphinate can be compared with other nickel phosphinate and phosphonate compounds:

Uniqueness: this compound is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other nickel compounds. Its ability to form stable complexes with various ligands makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

36026-88-7

Molecular Formula

H2NiO2P+3

Molecular Weight

123.682 g/mol

IUPAC Name

hydroxy(oxo)phosphanium;nickel(2+)

InChI

InChI=1S/Ni.HO2P/c;1-3-2/h;3H/q+2;/p+1

InChI Key

DKKVTRIEERZRKR-UHFFFAOYSA-O

Canonical SMILES

O[PH+]=O.[Ni+2]

Origin of Product

United States

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